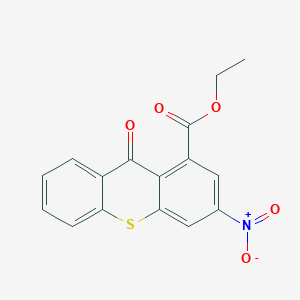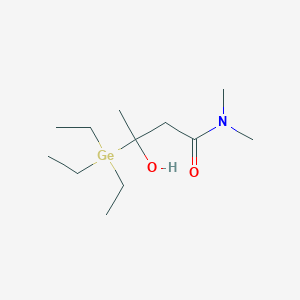
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is an organic compound with the molecular formula C11H25NO2Ge This compound is characterized by the presence of a hydroxy group, a dimethylamino group, and a triethylgermyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide typically involves the reaction of N,N-dimethyl-3-hydroxybutanamide with triethylgermanium chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 3-Oxo-N,N-dimethyl-3-(triethylgermyl)butanamide.
Reduction: 3-Hydroxy-N,N-dimethylbutanamide.
Substitution: 3-Hydroxy-N,N-dimethyl-3-(substituted)butanamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of organogermanium compounds, which are of interest due to their unique chemical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide involves its interaction with specific molecular targets. The hydroxy and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the triethylgermyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-N,N-dimethylbutanamide: Lacks the triethylgermyl group, resulting in different chemical and biological properties.
N,N-Dimethyl-3-(triethylgermyl)butanamide:
3-Hydroxy-N,N-dimethyl-3-(trimethylsilyl)butanamide: Contains a trimethylsilyl group instead of a triethylgermyl group, leading to differences in chemical behavior and applications.
Uniqueness
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique reactivity. This makes it a valuable compound for research in organogermanium chemistry and its applications in various scientific fields .
Propiedades
Número CAS |
82816-44-2 |
|---|---|
Fórmula molecular |
C12H27GeNO2 |
Peso molecular |
289.98 g/mol |
Nombre IUPAC |
3-hydroxy-N,N-dimethyl-3-triethylgermylbutanamide |
InChI |
InChI=1S/C12H27GeNO2/c1-7-13(8-2,9-3)12(4,16)10-11(15)14(5)6/h16H,7-10H2,1-6H3 |
Clave InChI |
ZGNDRPNWCSCGLH-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C(C)(CC(=O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


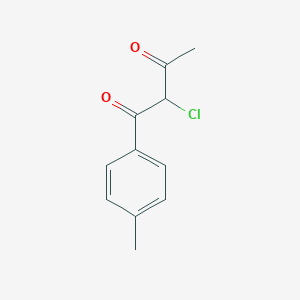
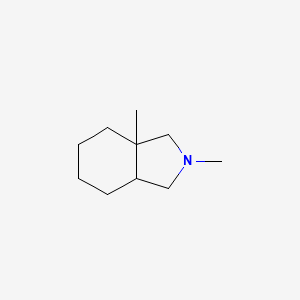
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
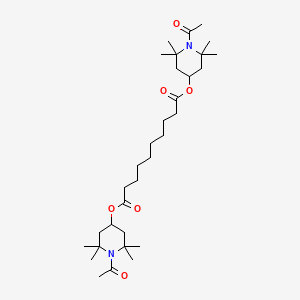

![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
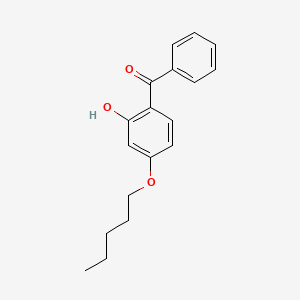
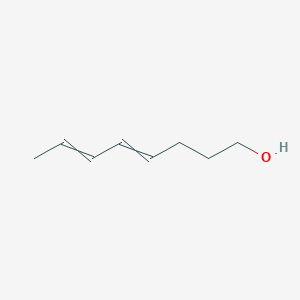
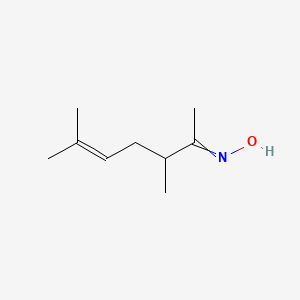
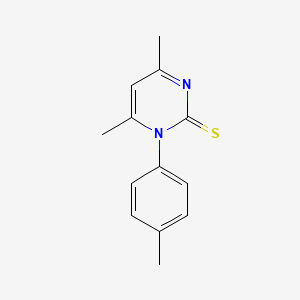

![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
